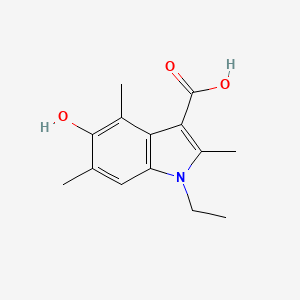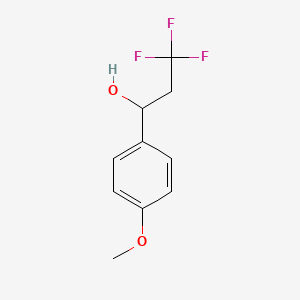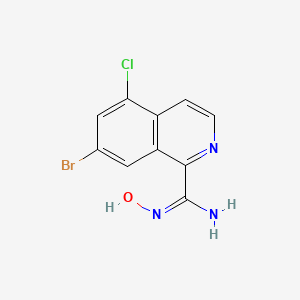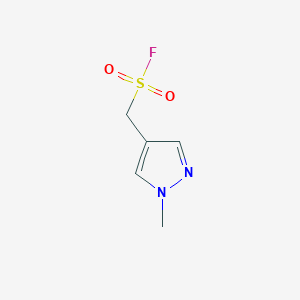
1-Ethyl-5-hydroxy-2,4,6-trimethyl-1H-indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-5-hydroxy-2,4,6-trimethyl-1H-indole-3-carboxylic acid is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-hydroxy-2,4,6-trimethyl-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
化学反応の分析
Types of Reactions: 1-Ethyl-5-hydroxy-2,4,6-trimethyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
科学的研究の応用
1-Ethyl-5-hydroxy-2,4,6-trimethyl-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Ethyl-5-hydroxy-2,4,6-trimethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, leading to antimicrobial effects . The exact pathways and molecular targets depend on the specific application and biological context .
類似化合物との比較
Indole-3-carboxylic acid: Another indole derivative with similar biological activities but different substitution patterns.
1H-Indole-3-carbaldehyde: Used as a precursor in the synthesis of various bioactive molecules.
2,3,3-Trimethyl-3H-indole: Known for its use in dye synthesis and as a fluorescent probe.
Uniqueness: 1-Ethyl-5-hydroxy-2,4,6-trimethyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and hydroxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
1-ethyl-5-hydroxy-2,4,6-trimethylindole-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-5-15-9(4)12(14(17)18)11-8(3)13(16)7(2)6-10(11)15/h6,16H,5H2,1-4H3,(H,17,18) |
InChIキー |
BNUZXVGUQLNEQH-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C2=C1C=C(C(=C2C)O)C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid](/img/structure/B13158324.png)
![3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13158325.png)




amine](/img/structure/B13158337.png)



![2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13158360.png)
